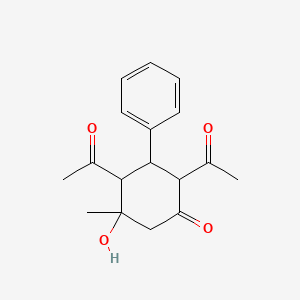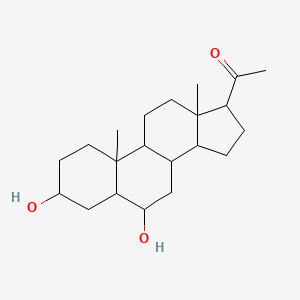
N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、その独特の化学構造と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、2つの窒素原子を含む5員環であるピラゾール環を特徴とし、ジクロロフェニル基とエトキシフェニル基の両方で置換されています。これらの置換基の存在は、化合物に独特の化学的性質を与え、有機化学、医薬品化学、材料科学の研究対象となっています。
準備方法
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドの合成は、通常、多段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンとの反応によって達成でき、ピラゾールコアの形成につながります。
エトキシフェニル基の導入: このステップは、エトキシフェニル基がピラゾール環に導入される置換反応を含みます。
カルボヒドラジドの形成: これは、ピラゾール誘導体と適切なヒドラジドとの反応を含みます。
ジクロロフェニル基の導入: 最後のステップは、ピラゾールカルボヒドラジドとジクロロフェニルアルデヒドとの酸性または塩基性条件下での縮合反応を含み、最終的な化合物が生成されます。
工業生産方法には、収率と純度を高めるためのこれらのステップの最適化が含まれる場合があり、多くの場合、一貫性とスケーラビリティを確保するために、触媒や制御された反応条件を使用します。
化学反応の分析
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、様々な化学反応を受けます。具体的には、以下のような反応があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、化合物の還元形をもたらします。
置換: この化合物は、求核置換反応を受けることができ、適切な条件下で芳香環上の置換基が他の求核剤で置換される可能性があります。
縮合: この化合物は、様々なアルデヒドやケトンとの縮合反応に関与し、拡張された共役を持つ新しい誘導体を形成することができます。
これらの反応で使用される一般的な試薬や条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、反応を完結させるための制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なり、多くの場合、構造的に多様な誘導体をもたらします。
科学的研究の応用
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、幅広い科学研究における応用を持っています。
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、様々な用途向けに、より複雑な分子の作成を可能にします。
生物学: 抗菌、抗真菌、抗癌などの潜在的な生物学的活性を研究されています。研究者たちは、新しい治療薬を開発するために、生物学的標的との相互作用を調べています。
医学: この化合物は、特に、改善された有効性と副作用の軽減を備えた新しい医薬品の開発における、薬物候補としての可能性が探索されています。
工業: その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
作用機序
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害し、抗癌効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途によって異なり、多くの場合、詳細な生化学的および薬理学的研究によって解明されます。
類似化合物の比較
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、以下のような他の類似化合物と比較することができます。
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-メトキシフェニル)-1H-ピラゾール-3-カルボヒドラジド: この化合物は、エトキシ基の代わりにメトキシ基を持ち、化学的および生物学的性質が異なります。
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-クロロフェニル)-1H-ピラゾール-3-カルボヒドラジド:
N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジド: ニトロ基は、異なる電子効果を導入し、化合物の反応性と生物学的活性を影響を与えます。
類似化合物との比較
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-methoxyphenyl)-1H-pyrazole-3-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-chlorophenyl)-1H-pyrazole-3-carbohydrazide:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-nitrophenyl)-1H-pyrazole-3-carbohydrazide: The nitro group introduces different electronic effects, influencing the compound’s reactivity and biological activity.
特性
CAS番号 |
303107-78-0 |
|---|---|
分子式 |
C20H18Cl2N4O2 |
分子量 |
417.3 g/mol |
IUPAC名 |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-3-28-19-7-5-4-6-15(19)17-11-18(25-24-17)20(27)26-23-12(2)14-9-8-13(21)10-16(14)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-12+ |
InChIキー |
PYKBHGPIGFCZGS-FSJBWODESA-N |
異性体SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)



![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)
![N-{1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B11969664.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)


